

Application Notes and Protocols: Cell Permeability of BDP FL-PEG5-acid Conjugates

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Compound of Interest

Compound Name: BDP FL-PEG5-acid

Cat. No.: B12283007

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Audience: Researchers, scientists, and drug development professionals.

Introduction

BDP FL-PEG5-acid is a fluorescent probe composed of a bright and photostable BODIPY™ FL (BDP FL) core, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1][2] The BDP FL fluorophore provides a strong, green fluorescence signal with a narrow emission bandwidth, making it an excellent substitute for fluorescein in many applications.[3][4] Key advantages of BDP dyes include high quantum yield, low sensitivity to pH and solvent polarity, and low cytotoxicity, which are ideal for live-cell imaging. [5] The inclusion of the PEG5 linker enhances water solubility, which can help minimize aggregation and non-specific binding during experiments.

This document provides an overview of the factors influencing the cell permeability of **BDP FL-PEG5-acid** and detailed protocols for its application in cellular imaging and permeability assessment.

Physicochemical Properties and Cell Permeability

The ability of **BDP FL-PEG5-acid** to cross the cell membrane is governed by a balance of its structural components. The core BDP FL fluorophore is relatively nonpolar and lipophilic, properties that generally favor passive diffusion across the lipid-rich cell membrane. Conversely, the hydrophilic PEG5-acid tail increases the molecule's water solubility. This dual nature influences its intracellular distribution and uptake mechanism. The ultimate permeability

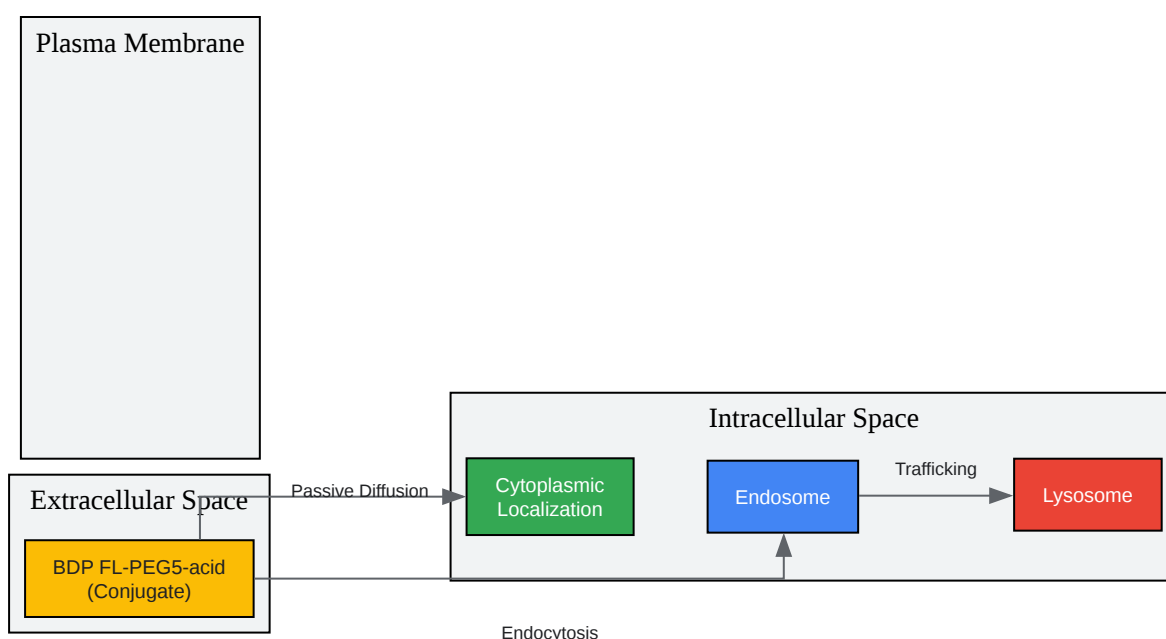
is a function of the overall molecule's hydrophilicity-hydrophobicity balance, charge, and molecular size.

Table 1: Summary of Physicochemical Properties Influencing Cell Permeability

Property	BDP FL Core	PEG5-acid Linker	Overall Conjugate Effect on Permeability
Polarity	Nonpolar / Lipophilic	Hydrophilic	Creates an amphipathic profile; the lipophilic core interacts with the membrane while the PEG tail enhances aqueous solubility.
Charge	Electrically neutral	Anionic (at physiological pH)	The negative charge may hinder passive diffusion across the negatively charged inner leaflet of the plasma membrane.
Molecular Weight	292.1 g/mol (for BDP FL acid)	~251.3 g/mol	Total MW of ~583.4 g/mol ; larger size may slow passive diffusion compared to smaller molecules.
Photophysical	High quantum yield, narrow emission spectra, photostable	N/A	Excellent for long-term imaging with high signal-to-noise ratio, but does not directly impact permeability.

Mechanisms of Cellular Uptake

The entry of **BDP FL-PEG5-acid** into cells can occur through several potential pathways. Due to the lipophilic nature of the BODIPY core, passive diffusion is a likely mechanism. However, the overall properties of the conjugate, or any larger molecule it is attached to, may lead to uptake via endocytic pathways.



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Caption: Potential mechanisms for cellular uptake of **BDP FL-PEG5-acid** conjugates.

Experimental Protocols

Protocol 1: Live-Cell Imaging of BDP FL-PEG5-acid Uptake

This protocol details a general method for visualizing the intracellular accumulation of **BDP FL-PEG5-acid** in cultured mammalian cells using fluorescence microscopy.

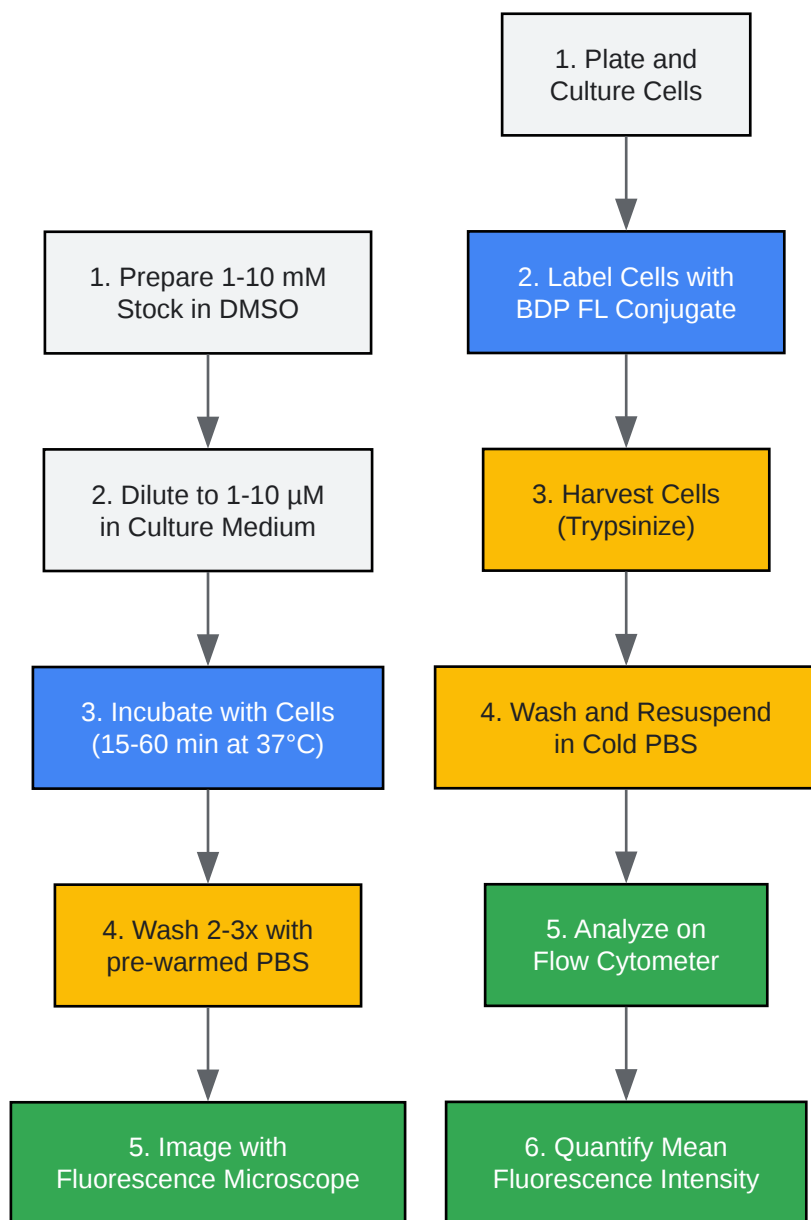
Materials:

- **BDP FL-PEG5-acid**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Mammalian cells (e.g., HeLa, A549) cultured on glass-bottom dishes
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescence microscope with appropriate filter sets (e.g., excitation ~490 nm, emission ~515 nm)

Procedure:

- Prepare Stock Solution: Dissolve **BDP FL-PEG5-acid** in anhydrous DMSO to create a 1-10 mM stock solution. Store protected from light at -20°C.
- Prepare Working Solution: Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 1-10 µM). Vortex briefly to mix.
- Cell Labeling:
 - Remove the culture medium from the cells.
 - Add the working solution of **BDP FL-PEG5-acid** to the cells.
 - Incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal time may vary depending on the cell line.
- Wash:
 - Remove the labeling solution.
 - Wash the cells 2-3 times with pre-warmed PBS or complete medium to remove unbound probe.
- Imaging:

- Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells.
- Image the cells using a fluorescence microscope. Acquire images using appropriate exposure times to minimize phototoxicity.



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